BenchChemオンラインストアへようこそ!

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

This deuterium-labeled, dimethylmethylene-protected intermediate is the essential precursor for synthesizing Deshydroxyethoxy Ticagrelor-d7 (AR-C124910XX-d7), the metabolite-matched internal standard for LC-MS/MS quantification. Its seven deuterium atoms on the propylthio chain provide a definitive +7.04 Da mass shift for isotopic discrimination. The cyclopentane-2,3-acetonide protecting group ensures chemoselectivity during synthesis—mild acidic deprotection then liberates the free triol for immediate deployment as an internal standard in GLP-compliant bioanalytical workflows.

Molecular Formula C15H14O4
Molecular Weight 264.31 g/mol
Cat. No. B12410927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7
Molecular FormulaC15H14O4
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D
InChIKeyYOSDNAMJVOLJKI-UMCLXPAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7: Protected Deuterated Intermediate for Ticagrelor Metabolite Internal Standard Synthesis


Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (molecular formula C24H21D7F2N6O3S, molecular weight 525.62 g/mol) is a deuterium-labeled, dimethylmethylene-protected synthetic intermediate used in the preparation of Deshydroxyethoxy Ticagrelor-d7 (D290047), the stable isotope-labeled analog of the pharmacologically active Ticagrelor metabolite AR-C124910XX . The compound incorporates seven deuterium atoms on the propylthio side chain and bears a 2,3-O-(dimethylmethylene) acetonide protecting group on the cyclopentane-1,2,3-triol moiety, rendering it a protected precursor rather than a final analytical internal standard . Its primary utility lies in controlled synthetic pathways where selective deprotection yields the deuterated metabolite analog for use in quantitative LC-MS/MS bioanalysis of Ticagrelor and its active metabolite in biological matrices [1].

Why Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 Cannot Be Replaced by Non-Deuterated, Deprotected, or Parent-Drug Internal Standards


Substituting this protected deuterated intermediate with a non-deuterated analog (CAS 274693-49-1, MW 518.58) eliminates the +7.04 Da mass shift essential for MS-based isotopic discrimination . Replacing it with the deprotected final product Deshydroxyethoxy Ticagrelor-d7 (MW 485.56) forfeits the dimethylmethylene protecting group, which is critical for preventing undesired side reactions at the cyclopentane 2,3-diol during subsequent synthetic manipulations . Using the parent drug internal standard Ticagrelor-d7 (MW 529.6, CAS 1265911-55-4) instead introduces a structurally distinct analyte that co-elutes with Ticagrelor rather than the AR-C124910XX metabolite, compromising metabolite-specific quantification in pharmacokinetic studies where the active metabolite contributes approximately 30-40% of total antiplatelet activity [1]. Each comparator lacks the precise combination of deuterium labeling pattern, protecting group strategy, and deshydroxyethoxy structural feature that defines this intermediate's unique synthetic role.

Quantitative Differentiation Evidence: Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 vs. Closest Analogs and Alternatives


Mass Spectrometric Isotopic Differentiation: +7.04 Da Shift vs. Non-Deuterated Analog for Unambiguous MRM Detection

The d7-labeling of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (MW 525.62, C24H21D7F2N6O3S) provides a mass increment of +7.04 Da relative to its non-deuterated analog (MW 518.58, C24H28F2N6O3S, CAS 274693-49-1) . This mass difference exceeds the minimum recommended +3 Da threshold for stable isotope-labeled internal standards in LC-MS/MS, ensuring baseline-resolved selected reaction monitoring (SRM) transitions with negligible isotopic cross-talk between analyte and internal standard channels . In validated methods employing analogous d7-labeled Ticagrelor internal standards, the mass shift enables detection at distinct m/z transitions (e.g., analyte at m/z 523.4→127.0 vs. IS at m/z 530.4→127.0), with chromatographic co-elution confirmed at retention times of 1.03 min and 1.02 min, respectively [1].

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis Mass shift discrimination

Dimethylmethylene Protecting Group: +40.06 Da Mass Differential Enables Controlled Synthetic Deprotection vs. Final Deprotected Internal Standard

The 2,3-O-(dimethylmethylene) acetonide protecting group contributes an additional 40.06 Da to the molecular mass of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (MW 525.62) compared to the deprotected final product Deshydroxyethoxy Ticagrelor-d7 (MW 485.56, CAS 2734919-83-4, C21H17D7F2N6O3S) . This protecting group masks the vicinal diol on the cyclopentane ring, preventing oxidative degradation and undesired nucleophilic reactions during subsequent synthetic steps such as coupling, oxidation, or functional group interconversion [1]. The acetonide is acid-labile and can be selectively removed under mild acidic conditions to liberate the free triol, which is the active form required for internal standard function. Non-deuterated impurity standard Ticagrelor Impurity 76 (same core structure, CAS 274693-49-1) is commercially available at 95–99% HPLC purity, demonstrating the established analytical quality benchmarks for this structural class .

Protecting group strategy Acetonide protection Deuterated metabolite synthesis Vicinal diol protection

Structural Differentiation from Parent Drug Ticagrelor-d7: Deshydroxyethoxy Modification Enables Metabolite-Specific Internal Standard Function

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (MW 525.62) differs from the parent drug internal standard Ticagrelor-d7 (MW 529.6, CAS 1265911-55-4) by the absence of the 2-hydroxyethoxy substituent on the cyclopentane ring . This structural difference (-3.98 Da net, despite both being d7-labeled) is functionally critical: Ticagrelor-d7 is designed to co-elute with and quantify the parent drug Ticagrelor, whereas the deshydroxyethoxy scaffold of the target compound corresponds to the active metabolite AR-C124910XX, which exhibits approximately equal P2Y12 receptor antagonist potency to the parent drug and contributes 30–40% of total systemic antiplatelet exposure following Ticagrelor administration [1][2]. In validated clinical LC-MS/MS methods, AR-C124910XX and Ticagrelor require separate calibration ranges (2.889–1040 ng/mL vs. 4.019–2017 ng/mL, respectively) with distinct LLOQ values (2.889 ng/mL vs. 4.019 ng/mL), reflecting their different abundance in human plasma [3]. Using a parent-drug internal standard for metabolite quantification introduces matrix-effect and ionization-efficiency mismatches that compromise accuracy [4].

Active metabolite quantification AR-C124910XX P2Y12 receptor antagonist Metabolite-specific internal standard

Validated LC-MS/MS Analytical Performance Framework for d7-Labeled Ticagrelor Analog Internal Standards

Although no published head-to-head study directly compares Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 against alternative internal standards, the analytical performance achievable with d7-labeled Ticagrelor-class internal standards has been rigorously validated in peer-reviewed bioanalytical methods. In a fully validated LC-MS/MS assay using Ticagrelor-d7 as internal standard for human plasma quantification, the method achieved intra-day precision of 1.0–4.9% RSD, inter-day precision of 1.8–8.7% RSD, accuracy of 97.0–105.9% (intra-day) and 97.5–102.9% (inter-day), a linear calibration range of 2–1,500 ng/mL (r ≥ 0.9991), and a lower limit of quantitation (LLOQ) of 2 ng/mL using only 100 μL of human plasma [1]. A separate validated method for simultaneous quantification of Ticagrelor and AR-C124910XX using d7-ZD6140 as IS demonstrated calibration ranges of 5–5,000 ng/mL and 2.5–2,500 ng/mL respectively, with intra-batch accuracy of 91.9–109.0% and 86.8–109.2%, and short 2-min analytical run times [2]. These performance benchmarks establish the class-level capability of d7-labeled Ticagrelor scaffold compounds to support regulatory-compliant bioanalysis when employed as internal standards, provided the deuterated compound is used in its deprotected, freely soluble form [3].

Method validation Bioequivalence study Regulatory bioanalysis Precision and accuracy

Physicochemical Handling Profile: Storage at -20°C, Yellow Solid Form, and Limited Solubility Define Operational Requirements vs. Room-Temperature-Stable Non-Deuterated Impurity Standards

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is supplied as a yellow solid requiring storage at -20°C, with solubility reported in dichloromethane and ethyl acetate . This contrasts with the non-deuterated Impurity 76 standard (CAS 274693-49-1), which is stored at 2–8°C or room temperature, supplied as an off-white crystalline solid, and typically offered at 95–99% HPLC purity with a 3-year shelf life . The -20°C storage requirement for the deuterated compound reflects the potential for deuterium-hydrogen back-exchange under suboptimal conditions and the need to preserve the integrity of the acid-labile dimethylmethylene protecting group [1]. The yellow solid form (vs. off-white for the non-deuterated impurity standard) may indicate differences in crystallinity or trace chromophoric impurities inherent to the deuterated synthetic route. Procurement pricing for the deuterated intermediate reflects a premium over non-deuterated impurity standards (€269/1mg for the d7 intermediate vs. lower pricing for non-deuterated impurity 76 at 97% purity), consistent with the added cost of deuterium incorporation and protecting group synthesis .

Storage stability Sample handling Deuterated compound logistics Cold chain requirements

Procurement-Relevant Application Scenarios for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7


Synthesis of Deshydroxyethoxy Ticagrelor-d7 (D290047) Internal Standard for Regulated Bioanalysis

This compound is the immediate synthetic precursor to Deshydroxyethoxy Ticagrelor-d7 (D290047, CAS 2734919-83-4), the deuterated internal standard required for LC-MS/MS quantification of the active Ticagrelor metabolite AR-C124910XX in human plasma . The dimethylmethylene protecting group ensures that the vicinal cyclopentane diol remains inert during coupling, oxidation, or purification steps, after which mild acidic deprotection liberates the free triol for use as an internal standard. Laboratories engaged in GLP-compliant bioanalytical method development for Ticagrelor bioequivalence or pharmacokinetic studies procure this intermediate to prepare in-house internal standard batches, particularly when commercial supply of the final deprotected IS is constrained or cost-prohibitive. The validated LC-MS/MS performance framework for d7-Ticagrelor analogs — precision ≤8.7% RSD, accuracy 86.8–109.2%, and LLOQ as low as 2 ng/mL — establishes the analytical quality achievable when the deprotected form derived from this intermediate is deployed [1][2].

AND A Regulatory Impurity Profiling and Analytical Method Validation for Ticagrelor Generic Drug Applications

The non-deuterated parent compound (CAS 274693-49-1, Ticagrelor Impurity 76) is an established impurity reference standard used in HPLC method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) of generic Ticagrelor formulations . The deuterated d7 analog serves as an isotopically distinct spike-in standard for LC-MS/MS-based impurity profiling, enabling differentiation between process-derived impurities and artifacts introduced during sample preparation. With the non-deuterated impurity standard available at 95–99% HPLC purity under ISO 17034 certification, the deuterated version provides orthogonal mass-spectrometric confirmation of impurity identity and quantification in stability-indicating methods [1]. This is particularly relevant for compliance with ICH Q3A/Q3B guidelines on impurity reporting thresholds (0.1% for drug substances dosed at >2 g/day) where unambiguous identification and quantification are mandatory [2].

Preclinical DMPK Studies Requiring Simultaneous Quantification of Ticagrelor and AR-C124910XX Metabolite in Animal Models

Preclinical drug metabolism and pharmacokinetics (DMPK) studies of Ticagrelor in rodent, dog, and non-human primate models require simultaneous quantification of parent drug and active metabolite AR-C124910XX . The deprotected form of this intermediate (Deshydroxyethoxy Ticagrelor-d7) serves as the metabolite-matched internal standard, while Ticagrelor-d7 (CAS 1265911-55-4) covers the parent drug channel. The demonstrated applicability of d7-ZD6140 as IS across human, rabbit, rat, mouse, marmoset, dog, and cynomolgus monkey plasma (using as little as 25 μL of animal plasma) validates the cross-species utility of the d7-Ticagrelor scaffold class [1]. Since AR-C124910XX exposure represents 30–40% of parent drug systemic exposure and the metabolite has approximately equal P2Y12 antagonist potency, accurate quantification of both analytes using matched internal standards — sourced from this protected intermediate for the metabolite channel — is essential for meaningful pharmacokinetic-pharmacodynamic (PK-PD) correlation [2].

Custom Synthesis Starting Material for Novel Deuterated Ticagrelor Derivatives with Improved Metabolic Stability

The deuterated, protected scaffold of this compound provides a versatile starting point for medicinal chemistry programs exploring deuterium isotope effects on Ticagrelor metabolism. Published research has demonstrated that deuterated Ticagrelor prodrug derivatives can exhibit improved half-life, mean residence time (MRT), and area under the curve (AUC) compared to non-deuterated Ticagrelor . The dimethylmethylene protecting group allows selective functionalization at the cyclopentane hydroxyl positions without affecting the deuterium-labeled propylthio chain, enabling structure-activity relationship (SAR) exploration of the metabolite scaffold. This compound bridges the gap between analytical internal standard chemistry and deuterium-enabled drug discovery, where the kinetic isotope effect (KIE) arising from stronger C-D bonds (vs. C-H bonds) is strategically exploited to slow CYP450-mediated oxidative metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.